Nortilidine-d3 Hydrochloride
Overview
Description
Nortilidine-d3 Hydrochloride is a deuterated form of Nortilidine, which is the primary active metabolite of Tilidine, a synthetic opioid analgesic. This compound is primarily used in research settings, particularly in the fields of neurology and pharmacology, due to its stable isotope labeling, which aids in various analytical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nortilidine-d3 Hydrochloride involves the deuteration of Nortilidine. The process typically starts with the synthesis of Nortilidine, which is achieved through the demethylation of Tilidine. The deuteration process involves the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This is usually done using deuterated reagents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced in specialized facilities equipped to handle stable isotopes and controlled substances .
Chemical Reactions Analysis
Types of Reactions
Nortilidine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Nortilidine-d3 Hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference standard in gas chromatography and liquid chromatography for the analysis of complex mixtures.
Biology: Employed in metabolic studies to trace the metabolic pathways of Tilidine and its metabolites.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Tilidine.
Industry: Applied in the development of new analytical methods and quality control procedures for pharmaceutical products
Mechanism of Action
Nortilidine-d3 Hydrochloride exerts its effects primarily through its action as an opioid analgesic. It binds to opioid receptors in the central nervous system, leading to the inhibition of pain signals. Additionally, the (1R,2S) isomer of Nortilidine has NMDA antagonist activity, which contributes to its analgesic effects. The compound also acts as a dopamine reuptake inhibitor, further enhancing its pain-relieving properties .
Comparison with Similar Compounds
Similar Compounds
Tilidine: The parent compound of Nortilidine, used as an opioid analgesic.
Desmetramadol: Another opioid metabolite with additional non-opioid mechanisms of analgesia.
Tapentadol: An opioid analgesic with similar pharmacological properties
Uniqueness
Nortilidine-d3 Hydrochloride is unique due to its stable isotope labeling, which makes it particularly useful in analytical applications. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and tracing in various studies .
Properties
IUPAC Name |
ethyl (1R,2R)-1-phenyl-2-(trideuteriomethylamino)cyclohex-3-ene-1-carboxylate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2.ClH/c1-3-19-15(18)16(13-9-5-4-6-10-13)12-8-7-11-14(16)17-2;/h4-7,9-11,14,17H,3,8,12H2,1-2H3;1H/t14-,16-;/m1./s1/i2D3; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REPHWVDUMWCCKC-VTWXJATBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC=CC1NC)C2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N[C@@H]1C=CCC[C@]1(C2=CC=CC=C2)C(=O)OCC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858228 | |
Record name | Ethyl (1R,6R)-6-[(~2~H_3_)methylamino]-3,6-dihydro[1,1'-biphenyl]-1(2H)-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217648-75-3 | |
Record name | Ethyl (1R,6R)-6-[(~2~H_3_)methylamino]-3,6-dihydro[1,1'-biphenyl]-1(2H)-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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